Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-
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Overview
Description
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of formamide, where the formyl group is bonded to a substituted amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- typically involves the reaction of formamide with a suitable chloromethylating agent under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted amides, secondary amines, and various functionalized derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Formamide: The parent compound with the formula CH3NO.
N-Methylformamide: A derivative where the formyl group is bonded to a methyl-substituted amine.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
534601-51-9 |
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Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-[(2S)-1-chloro-3-methylbutan-2-yl]formamide |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)6(3-7)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
JCPVCJCDYDBFFF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCl)NC=O |
Canonical SMILES |
CC(C)C(CCl)NC=O |
Origin of Product |
United States |
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